molecular formula C14H23NO3 B13570747 tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate

tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate

Cat. No.: B13570747
M. Wt: 253.34 g/mol
InChI Key: BACNTAKEOUOEQK-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl ester group, an oxadiazaspiro scaffold, and a carboxylate functional group. It is primarily used in the development of rigid linkers for targeted protein degradation and chemical conjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate typically involves multiple steps. One common method includes the condensation of tert-butyl 2-oxo-3-azabicyclo[3.3.1]nonane-9-carboxylate with 1,5-dibromopentane, followed by reduction and cyclization reactions. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate undergoes various chemical reactions, including:

  • Oxidation: This reaction can introduce oxygen-containing functional groups.
  • Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
  • Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is used as a rigid linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). These linkers help optimize the 3D orientation of the degrader and enhance drug-like properties .

Biology and Medicine: In biology and medicine, this compound is utilized in the design of spirocyclic inhibitors targeting specific proteins, such as the MmpL3 protein of Mycobacterium tuberculosis. These inhibitors have shown high activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis .

Industry: In the industrial sector, tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is employed in the synthesis of various chemical conjugates and bioconjugation technologies .

Mechanism of Action

The mechanism of action of tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate involves its role as a rigid linker in PROTACs. These linkers facilitate the formation of a ternary complex between the target protein, the degrader, and the E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent proteasomal degradation of the target protein . In the case of spirocyclic inhibitors, the compound targets the MmpL3 protein, disrupting its function and inhibiting the growth of M. tuberculosis .

Comparison with Similar Compounds

Similar Compounds::

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness: tert-butyl 1-oxa-9-azadispiro[2.0.3{4}.4{3}]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which provides a rigid and stable framework for various applications. This rigidity is crucial for optimizing the 3D orientation of bifunctional protein degraders and enhancing their efficacy .

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl 2-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(16)15-8-7-14(10-17-14)13(9-15)5-4-6-13/h4-10H2,1-3H3

InChI Key

BACNTAKEOUOEQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CO2)C3(C1)CCC3

Origin of Product

United States

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